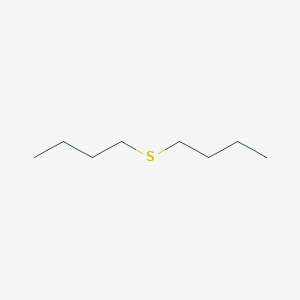

Dibutyl sulfide

Description

Propriétés

IUPAC Name |

1-butylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIRHQRTDBPHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022058 | |

| Record name | Dibutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] Light yellow liquid with a stench; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with repulsive odour | |

| Record name | n-Butyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

182.00 to 189.00 °C. @ 760.00 mm Hg | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in ethyl alcohol and ethyl ether | |

| Record name | Butyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832-0.840 | |

| Record name | Butyl sulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.2 [mmHg] | |

| Record name | n-Butyl sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20563 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-40-1 | |

| Record name | Dibutyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-thiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3H471GA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-80 °C | |

| Record name | Dibutyl sulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Sulfide (CAS 544-40-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dibutyl sulfide (CAS 544-40-1), a versatile organosulfur compound. It details its chemical and physical properties, safety and toxicity information, and established experimental protocols for its synthesis, purification, and characterization. This document is intended to be a valuable resource for professionals in research, and development, providing the necessary technical information for the safe and effective handling and application of this compound.

Introduction

This compound, also known as 1,1'-thiobisbutane, is a symmetrical thioether with the chemical formula C₈H₁₈S. It is a colorless to pale yellow liquid with a characteristic strong, unpleasant odor.[1] This compound finds utility in a variety of industrial and laboratory settings, primarily as a solvent, a reagent in organic synthesis, and as a flavoring agent in the food industry.[2][3] Its applications also extend to being an agricultural intermediate, a sulfiding agent, a refinery catalyst, a lubricant additive, a gas odorant, and a processing aid in mining.[2]

Properties of this compound

The physical and chemical properties of this compound are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₈H₁₈S | [1] |

| Molecular Weight | 146.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Unpleasant, garlic-like | |

| Boiling Point | 188-189 °C | |

| Melting Point | -76 °C | |

| Density | 0.838 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.452 | |

| Vapor Pressure | 5.17 mmHg at 37.7 °C | |

| Flash Point | 76 °C | |

| Solubility | Insoluble in water; soluble in organic solvents |

Safety and Toxicity Data

| Parameter | Value | References |

| LD₅₀ (oral, rat) | 2220 mg/kg | |

| Hazard Class | 6.1(b) | |

| Packing Group | III | |

| RTECS Number | ER6417000 | |

| Hazard Statements | Irritating to eyes, respiratory system, and skin. | |

| Precautionary Statements | Avoid contact with skin and eyes. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized by the reaction of 1-bromobutane with sodium sulfide.

Materials:

-

1-Bromobutane

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Methanol

-

Diethyl ether

-

10% Sodium carbonate solution

-

Calcium chloride (anhydrous)

-

Three-necked flask, reflux condenser, dropping funnel, stirrer, separatory funnel, distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser, dropping funnel, and stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

-

Add 2 moles of 1-bromobutane dropwise to the stirred solution.

-

Heat the mixture to reflux and maintain vigorous stirring for 5 hours.

-

After cooling, extract the reaction mixture with diethyl ether.

-

Separate the ethereal layer and wash it with a 10% sodium carbonate solution, followed by water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and purify the crude this compound by distillation.

Purification of this compound

Crude this compound can be purified by fractional distillation.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column)

-

Heating mantle

-

Stir bar

Procedure:

-

Assemble the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the condenser.

-

Add the crude this compound and a stir bar to the round-bottom distillation flask.

-

Heat the flask gently using a heating mantle.

-

The vapor will rise through the fractionating column, and the component with the lower boiling point will preferentially move up the column.

-

Collect the fraction that distills at the boiling point of this compound (188-189 °C).

Analytical Methods

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

Instrumental Parameters (Typical):

-

Gas Chromatograph:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

¹H NMR (300 MHz, CDCl₃):

-

Chemical shifts (δ) are typically observed around 2.5 ppm (triplet, -S-CH ₂-), 1.6 ppm (sextet, -CH₂-CH ₂-CH₃), 1.4 ppm (sextet, -S-CH₂-CH ₂-), and 0.9 ppm (triplet, -CH ₃).

¹³C NMR (75 MHz, CDCl₃):

-

Chemical shifts (δ) are typically observed around 32 ppm (-S-C H₂-), 31 ppm (-CH₂-C H₂-CH₃), 22 ppm (-S-CH₂-C H₂-), and 14 ppm (-C H₃).

Sample Preparation:

-

Place a drop of neat this compound liquid between two KBr or NaCl plates.

Expected Absorptions:

-

C-H stretching (alkane): 2960-2850 cm⁻¹

-

C-H bending (alkane): 1465-1375 cm⁻¹

-

C-S stretching: 700-600 cm⁻¹

Conclusion

This compound is a commercially significant chemical with a range of applications. This guide has provided a detailed overview of its properties and established experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to support researchers and professionals in the safe and effective utilization of this compound in their work.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sulfide, also known as 1-(butylthio)butane, is an organosulfur compound with the chemical formula (C₄H₉)₂S. It is a symmetrical thioether that finds applications in various fields, including organic synthesis and as a flavoring agent.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.

Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic garlic-like or herbaceous odor.[1][2][3] A summary of its key physical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈S | |

| Molecular Weight | 146.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Herbaceous, green, garlic, onion-like | |

| Density | 0.838 g/mL at 25 °C | |

| Boiling Point | 188-189 °C | |

| Melting Point | -76 °C to -80 °C | |

| Flash Point | 62 °C to 77 °C | |

| Refractive Index (n₂₀/D) | 1.452 |

Vapor Properties

| Property | Value | Source(s) |

| Vapor Pressure | 5.17 mmHg at 37.7 °C | |

| Vapor Density | 5.07 (vs air) |

Solubility

| Solvent | Solubility | Source(s) |

| Water | Sparingly miscible/Insoluble | |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Olive Oil | Miscible | |

| Almond Oil | Miscible |

Chemical Properties and Reactions

This compound exhibits the typical reactivity of a thioether. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to oxidation.

Oxidation

This compound can be oxidized to dibutyl sulfoxide and further to dibutyl sulfone. The extent of oxidation depends on the nature of the oxidizing agent and the reaction conditions.

-

Oxidation to Sulfoxide: Mild oxidizing agents such as hydrogen peroxide can be used for the selective oxidation of this compound to dibutyl sulfoxide.

-

Oxidation to Sulfone: Stronger oxidizing agents or more forcing conditions will lead to the formation of dibutyl sulfone.

A general workflow for the oxidation of sulfides is presented below.

Caption: Oxidation pathway of this compound.

Alkylation

As a nucleophile, the sulfur atom in this compound can react with alkyl halides to form sulfonium salts. For example, the reaction with methyl iodide would yield dibutylmethylsulfonium iodide.

Coordination Chemistry

The sulfur atom in this compound can act as a ligand, coordinating to various metal centers to form coordination complexes. Thioethers are generally considered soft ligands and prefer to coordinate with soft metal ions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of sodium sulfide with butyl bromide in an alcoholic solvent.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

1-Bromobutane (Butyl bromide)

-

Ethanol

-

Diethyl ether

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium sulfide nonahydrate in a minimal amount of water and ethanol.

-

Slowly add 1-bromobutane to the flask from the dropping funnel with stirring.

-

Heat the mixture to reflux and maintain for several hours.

-

After cooling, extract the reaction mixture with diethyl ether.

-

Wash the combined ether extracts with 10% sodium carbonate solution and then with water.

-

Dry the ether layer over anhydrous calcium chloride.

-

Remove the diethyl ether by distillation.

-

Purify the crude this compound by fractional distillation.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification of this compound.

Determination of Physical Properties

Standard laboratory procedures can be employed to determine the physical properties of this compound.

-

Boiling Point: The boiling point can be determined by simple distillation or by using a Thiele tube apparatus. The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point.

-

Melting Point: As this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then slowly warming it while monitoring the temperature at which it melts.

-

Density: The density can be measured using a pycnometer or a hydrometer at a specified temperature.

-

Solubility: The solubility in various solvents is determined by adding a small amount of this compound to the solvent and observing if a homogeneous solution is formed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the butyl groups, and the ¹³C NMR will show the corresponding carbon signals.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic C-H stretching and bending vibrations. The C-S stretching vibration is typically weak and appears in the fingerprint region.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation pattern.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It may cause skin and eye irritation. Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses. Store in a cool, dry place away from heat and ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to Dibutyl Sulfide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sulfide, a symmetric thioether, is an organosulfur compound with the chemical formula C₈H₁₈S.[1][2] Also known as butyl sulfide or 1-(butylsulfanyl)butane, it is a colorless to pale yellow liquid with a characteristic herbaceous, green, garlic-like odor.[3][4] This compound is found naturally in some foods, such as raw cabbage and cooked beef, and is utilized as a flavoring agent.[3] In the laboratory and industrial settings, this compound serves as a solvent, a reagent in organic synthesis, and an intermediate for producing various materials, including pharmacological drugs, chemical-resistant polymers, and lubricant additives.

Molecular Structure and Formula

This compound consists of a central sulfur atom bonded to two n-butyl groups. The molecule is an aliphatic sulfide.

Molecular Formula: C₈H₁₈S

SMILES: CCCCSCCCC

InChI Key: HTIRHQRTDBPHNZ-UHFFFAOYSA-N

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental and industrial processes.

| Property | Value | Reference |

| Molecular Weight | 146.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Herbaceous, green, garlic, onion-like | |

| Melting Point | -76 °C | |

| Boiling Point | 188-189 °C | |

| Density | 0.838 g/mL at 25 °C | |

| Refractive Index | n20/D 1.452 | |

| Flash Point | 65.56 °C (150.01 °F) | |

| Vapor Pressure | 5.17 mmHg at 37.7 °C | |

| Vapor Density | 5.07 (vs air) | |

| Solubility | Slightly miscible with water; Miscible with olive oil and almond oil |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference |

| Mass Spectrometry (GC-MS) | m/z peaks at 61.0 (99.99%), 56.0 (95.56%), 29.0 (51.67%), 41.0 (48.73%), 146.0 (33.32%) | |

| Infrared (IR) Spectrum | Data available from NIST Chemistry WebBook |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of an alkyl halide with a sulfur source. A common laboratory-scale synthesis involves the reaction of n-butyl bromide with sodium sulfide.

Method 1: From Butyl Bromide and Sodium Sulfide

This method involves the reaction of butyl bromide and sodium sulfide in boiling ethanol.

-

Reactants:

-

n-Butyl bromide

-

Sodium sulfide

-

Ethanol (solvent)

-

-

Procedure:

-

Dissolve sodium sulfide in ethanol.

-

Add n-butyl bromide to the solution.

-

Heat the mixture to boiling and reflux for a specified time.

-

After cooling, the product can be isolated through extraction and purified by distillation.

-

Method 2: Detailed Protocol with Sodium Sulfide Nonahydrate

A more detailed procedure is provided below:

-

Reactants:

-

1.5 mole of sodium sulfide nonahydrate

-

2 moles of n-butyl bromide

-

250 ml of water

-

50 ml of methanol

-

-

Apparatus:

-

Three-necked flask

-

Reflux condenser

-

Dropping funnel

-

Stirrer

-

-

Procedure:

-

Dissolve 1.5 mole of sodium sulfide nonahydrate in 250 ml of water and 50 ml of methanol in the three-necked flask.

-

Add 2 moles of n-butyl bromide to the mixture via the dropping funnel.

-

Boil the mixture under reflux with very vigorous stirring for 5 hours.

-

After cooling, extract the reaction mixture with ether.

-

Separate the ethereal layer and extract the aqueous solution several more times with ether.

-

Combine the organic phases and wash with 10% sodium carbonate solution and then with water.

-

Dry the organic layer with calcium chloride.

-

Distill the this compound. The expected yield is around 70%, with a boiling point of 75 °C at 10 mmHg.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Applications

This compound has a range of applications in both research and industry:

-

Flavoring Agent: It is used as a flavoring agent in the food industry.

-

Organic Synthesis: It serves as a solvent and a reagent in various organic reactions.

-

Intermediate: It is an intermediate in the synthesis of:

-

Property-enhancing additives

-

Pharmacological drugs

-

Chemical resistant polymers

-

Detergents and rubber antioxidants

-

-

Other Industrial Uses: It is also employed as an agricultural intermediate, a sulfiding agent, a refinery catalyst, a lubricant additive, a gas odorant, and a processing aid in mining.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation. It may also be harmful if swallowed and enters the airways. Proper personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be stored in a well-ventilated place, away from heat, sparks, and open flames.

References

Synthesis of Dibutyl Sulfide from Butyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of dibutyl sulfide from butyl bromide, a common thioether with applications in organic synthesis as a solvent, reagent, and intermediate in the production of various commercially significant compounds.[1] This document provides a comprehensive overview of the prevalent synthetic methodologies, detailed experimental protocols, and quantitative data to support laboratory and developmental research.

Introduction

This compound, also known as butyl sulfide or 1,1'-thiobisbutane, is a symmetrical thioether. Its synthesis is a fundamental transformation in organic chemistry, often serving as an example of nucleophilic substitution reactions. The most common and straightforward approach involves the reaction of a butyl halide, typically butyl bromide, with a sulfide source. This reaction is analogous to the Williamson ether synthesis and proceeds via an SN2 mechanism.[2][3][4][5] Variations in reaction conditions, such as the choice of solvent and the use of phase transfer catalysts, can be employed to optimize the reaction rate and yield.

Synthetic Methodologies

The primary method for synthesizing this compound from butyl bromide is the reaction with a nucleophilic sulfur source, most commonly sodium sulfide (Na₂S).

2.1. Reaction with Sodium Sulfide

This is the most direct route to symmetrical sulfides. The reaction involves the displacement of the bromide ion from two equivalents of butyl bromide by the sulfide ion.

Reaction Scheme:

2 CH₃CH₂CH₂CH₂Br + Na₂S → (CH₃CH₂CH₂CH₂)₂S + 2 NaBr

This reaction is typically carried out in a polar solvent to dissolve the sodium sulfide.

2.2. Phase Transfer Catalysis

To facilitate the reaction between the aqueous-soluble sodium sulfide and the organic-soluble butyl bromide, a phase transfer catalyst (PTC) can be employed. The PTC, often a quaternary ammonium or phosphonium salt, transports the sulfide anion from the aqueous phase to the organic phase, where it can react with the butyl bromide. This technique can lead to faster reaction times and milder reaction conditions.

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of this compound from butyl bromide.

| Method | Sulfur Source | Solvent(s) | Catalyst | Reaction Time | Temperature | Yield | Boiling Point (°C) | Refractive Index (n_D20) |

| Reaction with Sodium Sulfide | Sodium sulfide nonahydrate | Water, Methanol | None | 5 hours | Reflux | 70% | 75 (at 10 mmHg) | 1.4529 |

| Reaction with Sodium Sulfide in Ethanol | Sodium sulfide | Ethanol | None | Not specified | Boiling | - | - | - |

| Reaction with Potassium Ethyl Xanthogenate | Potassium ethyl xanthogenate | N,N-dicarboximide | None | 12 hours | 120 °C | 95% | - | - |

Experimental Protocols

4.1. Synthesis of this compound using Sodium Sulfide Nonahydrate

This protocol provides a detailed procedure for the synthesis of this compound from butyl bromide and sodium sulfide nonahydrate.

Materials:

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

n-Butyl bromide

-

Methanol

-

Water

-

Diethyl ether

-

10% Sodium carbonate solution

-

Calcium chloride

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1.5 moles of sodium sulfide nonahydrate in 250 mL of water and 50 mL of methanol.

-

With vigorous stirring, add 2 moles of n-butyl bromide dropwise to the solution.

-

Heat the mixture to reflux and maintain vigorous stirring for 5 hours.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Extract the aqueous phase with diethyl ether. Combine the organic layers.

-

Wash the combined organic layers sequentially with a 10% sodium carbonate solution and then with water.

-

Dry the organic phase with anhydrous calcium chloride.

-

Remove the diethyl ether by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound. The product is collected at 75 °C/10 mmHg.

Reaction Pathway and Visualization

The synthesis of this compound from butyl bromide and sodium sulfide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The sulfide ion (S²⁻) acts as the nucleophile, attacking the electrophilic carbon atom of butyl bromide and displacing the bromide ion as the leaving group. This occurs in two successive steps to form the final product.

Caption: SN2 reaction pathway for this compound synthesis.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of Dibutyl Sulfide

This technical guide provides a comprehensive overview of the boiling and melting points of dibutyl sulfide, intended for researchers, scientists, and drug development professionals. The document details the physical constants of this compound and outlines the standard experimental methodologies for their determination.

Physicochemical Data of this compound

This compound, also known as 1,1'-thiobisbutane, is a thioether with the chemical formula C8H18S. It is a clear, colorless to very slightly yellow liquid with a characteristic stench.[1][2] The accurate determination of its physical properties, such as boiling and melting points, is crucial for its application in various chemical syntheses and research contexts.

Below is a summary of the experimentally determined boiling and melting points for this compound from various sources.

| Physical Property | Value | Conditions |

| Boiling Point | 188 - 189 °C | at 1013 hPa (760 mm Hg) |

| 182 - 189 °C | at 760.00 mm Hg | |

| Melting Point | -80 °C | Not specified |

| -76.7 °C | Not specified | |

| -76 °C | (lit.) |

Note: "(lit.)" indicates a value taken from scientific literature.[2][3][4]

Experimental Protocols for Determination of Physical Properties

The following sections describe the standard laboratory procedures for determining the boiling and melting points of a chemical substance like this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic physical constant. Common methods for its determination include distillation and the Thiele tube method.

1. Distillation Method:

This method is suitable when a sufficient quantity of the sample is available (typically > 5 mL).

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor as it passes into the condenser.

-

Procedure:

-

The liquid sample (this compound) is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The apparatus is heated gently.

-

As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

The temperature should remain constant during the distillation of a pure substance; this constant temperature is the boiling point.

-

The barometric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method (Micro Method):

This method is ideal when only a small amount of the sample is available.

-

Apparatus Setup: A Thiele tube, which is a glass tube designed to contain a heating oil and facilitate uniform heating by convection currents. A small test tube containing the sample, a thermometer, and an inverted capillary tube are also required.

-

Procedure:

-

A few milliliters of the liquid sample are placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.

-

The test tube assembly is attached to a thermometer and immersed in the Thiele tube containing a high-boiling point oil.

-

The side arm of the Thiele tube is heated gently.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample vapor as it reaches its boiling point.

-

Heating is then discontinued.

-

The temperature at which the liquid just begins to be drawn back into the capillary tube upon cooling is recorded as the boiling point.

-

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range. Since this compound has a very low melting point (-80 to -76 °C), specialized low-temperature apparatus is required. The general principle, however, remains the same as for solids at room temperature and is often determined using a capillary method.

1. Capillary Method:

-

Sample Preparation: A small amount of the solidified sample (frozen using a suitable cooling bath, e.g., dry ice/acetone) is finely powdered and packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating/cooling block and a thermometer or a digital temperature probe. For sub-zero melting points, a cryostat or a specially designed low-temperature melting point apparatus would be used.

-

Procedure:

-

The apparatus is cooled to a temperature well below the expected melting point.

-

The temperature is then raised slowly, typically at a rate of 1-2 °C per minute, as the expected melting point is approached.

-

The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range.

-

The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination by Distillation.

Caption: Workflow for Melting Point Determination by Capillary Method.

References

The Solubility of Dibutyl Sulfide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl sulfide, a thioether with the chemical formula (C₄H₉)₂S, sees application in various chemical synthesis processes and as a flavoring agent. A thorough understanding of its solubility in organic solvents is critical for its effective use in reaction media, for purification, and in formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and a discussion of the factors influencing its behavior in various solvent systems. It is important to note that while qualitative solubility information is available, specific quantitative data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. This guide, therefore, emphasizes the established methodologies for researchers to accurately determine these parameters.

Introduction

This compound is a symmetrical thioether characterized by its two butyl groups attached to a central sulfur atom. This structure imparts specific physicochemical properties that govern its solubility. While it is known to be insoluble in water, it exhibits solubility in organic solvents like ethyl alcohol and ethyl ether.[1] Furthermore, it is described as being miscible with olive oil and almond oil, suggesting an affinity for non-polar, lipid-like environments.[2] However, for precise applications in research and development, particularly in the pharmaceutical industry, qualitative statements are insufficient. Quantitative data, such as solubility expressed in grams per liter (g/L) or moles per liter (mol/L) at specific temperatures, is essential for process optimization and formulation design.

This guide provides a robust framework for determining the solubility of this compound in a variety of organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value |

| Molecular Formula | C₈H₁₈S |

| Molecular Weight | 146.29 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Herbaceous, green, garlic-like |

| Boiling Point | 188-189 °C (at 760 mmHg) |

| Melting Point | -76 °C |

| Density | 0.838 g/mL at 25 °C |

A compilation of data from various sources.[1][2]

Expected Solubility Profile

The molecular structure of this compound, with its non-polar butyl chains and a weakly polar thioether linkage, suggests that its solubility will be highest in non-polar and weakly polar organic solvents. The principle of "like dissolves like" is the primary determinant of its solubility profile.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): High solubility is expected due to the prevalence of van der Waals forces between the solvent and the butyl chains of this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Moderate to good solubility is anticipated. While these solvents possess a dipole moment, they lack hydrogen-bonding donor capabilities, making them compatible with the weakly polar C-S-C bond of the thioether.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is expected. While this compound is known to be soluble in ethanol, the strong hydrogen-bonding network of the alcohol may be somewhat disrupted by the non-polar alkyl groups of the solute.

-

Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide): Poor solubility is expected. The strong intermolecular forces (hydrogen bonding) in these solvents would be significantly disrupted by the introduction of the non-polar this compound molecule, making dissolution energetically unfavorable.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide range of organic solvents could not be located. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| Hexane | ||||

| Toluene | ||||

| Dichloromethane | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Tetrahydrofuran | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetonitrile | ||||

| Dimethylformamide | ||||

| Dimethyl Sulfoxide |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely used "shake-flask" method.

5.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Internal standard (a non-volatile compound soluble in the chosen solvent but with a distinct retention time from this compound)

5.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved this compound is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Add a precise amount of an internal standard to both the standard solutions and the filtered sample solutions.

-

Analyze the standard solutions and the sample solutions using a calibrated GC-FID or another appropriate analytical method.

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound for the standard solutions.

-

From the calibration curve, determine the concentration of this compound in the experimental sample.

-

5.3. Calculation of Solubility

Express the determined concentration in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

5.4. Validation

To ensure the attainment of true equilibrium, it is advisable to approach equilibrium from both undersaturated and supersaturated conditions. A supersaturated solution can be prepared by equilibrating the solution at a higher temperature and then slowly cooling it to the target temperature.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a notable absence of comprehensive quantitative solubility data for this compound in the public domain, its solubility profile can be predicted based on its molecular structure. For applications requiring precise solubility values, experimental determination is necessary. The protocol detailed in this guide provides a reliable and robust method for obtaining this critical data. The systematic collection and publication of such data would be of significant benefit to the scientific and industrial communities that utilize this versatile thioether.

References

The Enigmatic Presence of Dibutyl Sulfide in the Culinary World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sulfide, a symmetrical thioether with the chemical formula (C₄H₉)₂S, is a volatile organic compound that contributes to the complex aroma profiles of various foods. While often associated with pungent, garlic-like, or herbaceous odors, its natural occurrence in the food matrix is a subject of interest for food chemists, flavor scientists, and researchers in drug development exploring the bioactivity of sulfur-containing compounds. This technical guide provides an in-depth overview of the natural occurrence of this compound in select foods, detailing the analytical methodologies for its detection and quantification, and exploring its potential biosynthetic origins.

Natural Occurrence of this compound in Foods

This compound has been identified as a naturally occurring volatile compound in a limited range of food items. Its presence is most notably reported in raw cabbage (Brassica oleracea var. capitata), cooked beef, and certain varieties of mushrooms.[1][2] While its detection in these foods is documented, quantitative data remains scarce for some, highlighting a gap in current food chemistry research.

Quantitative Data

The concentration of this compound can vary significantly based on factors such as the specific cultivar of the plant, cooking methods, and storage conditions. The following table summarizes the available quantitative data for this compound in the aforementioned foods.

| Food Item | Scientific Name | Part Analyzed | Concentration | Reference(s) |

| Raw Cabbage | Brassica oleracea var. capitata | Disrupted Tissues | Detected, but not consistently quantified. Levels of related sulfur compounds like dimethyl sulfide, dimethyl disulfide, and dimethyl trisulfide have been reported to increase over time after tissue disruption. | [3] |

| Cooked Beef | Bos taurus | Muscle | Detected, but not quantified. | |

| Mushrooms | Agaricus bisporus (Button Mushroom) | Fruiting Body | Detected, but not quantified. |

Note: The lack of specific quantitative data for this compound in cooked beef and mushrooms from the reviewed literature suggests it may be a minor component of their complex volatile profiles or has not been a target for quantification in most studies.

Experimental Protocols for the Analysis of this compound

The analysis of volatile sulfur compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. The most common and effective method is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Determination of this compound in Food Samples via HS-SPME-GC-MS

This protocol is a generalized procedure based on methodologies reported for the analysis of volatile sulfur compounds in food.

1. Sample Preparation:

-

Solid Samples (e.g., Cabbage, Mushroom): Homogenize a known weight (e.g., 5 g) of the fresh or cooked sample. Transfer the homogenate to a headspace vial (e.g., 20 mL).

-

Meat Samples (e.g., Cooked Beef): Mince a known weight (e.g., 5 g) of the cooked sample and place it into a headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., d18-dibutyl sulfide or another stable isotope-labeled sulfide) to the vial for quantification.

-

Matrix Modification (Optional but Recommended): Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds into the headspace. For acidic matrices, pH adjustment may be necessary.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis, including sulfur compounds.

-

Extraction Conditions:

-

Equilibration: Incubate the sealed vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for the equilibration of volatiles between the sample and the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the GC column. A typical desorption temperature is 250°C for 5 minutes.

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for the separation of volatile compounds.

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds. An example program could be: start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

-

Identification: Compound identification is achieved by comparing the obtained mass spectra and retention times with those of authentic standards (e.g., a certified reference material of this compound) and with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is calculated by comparing its peak area to that of the internal standard.

-

Biosynthesis and Formation of this compound

The formation of this compound in foods can occur through enzymatic pathways in plants or as a result of thermal degradation of sulfur-containing precursors during cooking.

Biosynthesis in Brassica (Cabbage)

The biosynthesis of short-chain alkyl sulfides in plants like cabbage is linked to the metabolism of sulfur-containing amino acids, primarily methionine. While a specific pathway for this compound is not fully elucidated, a plausible route involves the degradation of S-alkyl-L-cysteine sulfoxides.

Formation in Cooked Meat

During the thermal processing of meat, complex chemical reactions, including the Maillard reaction and Strecker degradation of sulfur-containing amino acids (cysteine and methionine), lead to the formation of a wide array of volatile compounds, including sulfides. The formation of this compound in cooked beef likely involves the degradation of butanethiol, which can be formed from the Strecker degradation of leucine in the presence of a sulfur source, followed by condensation reactions.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of this compound in food samples.

Conclusion

This compound is a naturally occurring volatile sulfur compound found in foods such as raw cabbage, cooked beef, and mushrooms. While its presence is confirmed, a significant gap exists in the literature regarding its quantitative levels in most food matrices. The standard analytical approach for its determination is HS-SPME-GC-MS, a powerful technique for the analysis of volatile and semi-volatile compounds. The formation of this compound in plants is likely linked to the metabolism of sulfur-containing amino acids, while in cooked meat, it is a product of complex thermal degradation reactions. Further research is warranted to quantify the concentration of this compound in a wider range of foods and to fully elucidate its biosynthetic and formation pathways, which will provide a more comprehensive understanding of its contribution to food flavor and its potential physiological effects.

References

Reactivity of the Thioether Group in Dibutyl Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the thioether group in dibutyl sulfide. This compound, a dialkyl thioether, exhibits a rich and versatile chemistry centered on the nucleophilic and redox-active nature of the sulfur atom. This document details key reaction pathways including oxidation, alkylation, metal coordination, and halogenation. Each section provides a theoretical background, detailed experimental protocols, and quantitative data to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The information is presented with a focus on practical application, featuring clearly structured data tables and visualizations of reaction mechanisms and experimental workflows.

Introduction

This compound (DBS), with the chemical formula (C₄H₉)₂S, is a symmetrical thioether that serves as a valuable model compound and synthetic intermediate in organosulfur chemistry.[1] The reactivity of the thioether group is primarily dictated by the lone pairs of electrons on the sulfur atom, which confer nucleophilic character, and the ability of sulfur to exist in multiple oxidation states. These properties allow this compound to participate in a variety of important chemical transformations.

This guide will explore four principal areas of this compound reactivity:

-

Oxidation: The conversion of the sulfide to sulfoxide and sulfone derivatives.

-

Alkylation: The reaction of the thioether with electrophiles to form sulfonium salts.

-

Metal Coordination: The function of this compound as a ligand in the formation of coordination complexes with transition metals.

-

Halogenation: The reaction with halogens to form halosulfonium intermediates and subsequent products.

Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to offer a thorough understanding of these transformations.

Oxidation of this compound

The sulfur atom in this compound can be readily oxidized to form dibutyl sulfoxide ((C₄H₉)₂SO) and further to dibutyl sulfone ((C₄H₉)₂SO₂). The choice of oxidant and reaction conditions allows for the selective formation of either the sulfoxide or the sulfone.

Oxidation to Dibutyl Sulfoxide

The oxidation of sulfides to sulfoxides is a common transformation in organic synthesis. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice. The reaction is often catalyzed by acids.

Mechanism of Sulfide Oxidation:

The oxidation of a thioether with a peroxide generally proceeds through a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxide.

References

Methodological & Application

Application Notes and Protocols for the Use of Dibutyl Sulfide as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sulfide (DBS), a thioether, is a colorless liquid with a characteristic garlic-like odor.[1][2] While it is utilized in various industrial applications, including as a flavoring agent and in the manufacturing of polymers and agricultural intermediates, its role as a solvent in organic synthesis is an area of growing interest.[2][3][4] Its high boiling point, moderate polarity, and stability make it a potentially valuable alternative to more common aprotic solvents, particularly in reactions requiring elevated temperatures. This document provides detailed application notes and protocols for the use of this compound as a solvent in several key organic reactions.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe use in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 544-40-1 | |

| Molecular Formula | C₈H₁₈S | |

| Molecular Weight | 146.29 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Repulsive, garlic-like | |

| Boiling Point | 188-189 °C (lit.) | |

| Melting Point | -76 °C (lit.) | |

| Density | 0.838 g/mL at 25 °C (lit.) | |

| Flash Point | 77 °C (closed cup) | |

| Refractive Index | n20/D 1.452 (lit.) | |

| Vapor Pressure | 5.17 mmHg (37.7 °C) | |

| Solubility | Slightly miscible with water. Miscible with olive oil and almond oil. |

Safety and Handling: this compound is a combustible liquid and should be stored in a cool, well-ventilated area away from ignition sources. It is incompatible with strong oxidizing agents. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Applications in Organic Synthesis

This compound's properties make it a suitable solvent for a range of organic transformations, particularly those requiring higher reaction temperatures.

Nucleophilic Substitution Reactions (S-Alkylation)

This compound can serve as a solvent for S-alkylation reactions, a common method for the formation of thioethers. Its moderate polarity can facilitate the dissolution of both the thiol substrate and the alkylating agent.

Illustrative Protocol: Synthesis of Benzyl Phenyl Sulfide

This protocol describes the S-alkylation of thiophenol with benzyl bromide using this compound as the solvent.

Materials:

-

Thiophenol

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

This compound (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Experimental Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous this compound (50 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel to yield benzyl phenyl sulfide.

Grignard Reactions

While diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard reactions, higher boiling point ethers like dibutyl ether have also been employed. This compound, as a thioether analog, can be explored as a high-boiling solvent alternative, which could be advantageous for reactions with less reactive halides that require higher temperatures to initiate.

Illustrative Protocol: Preparation of Phenylmagnesium Bromide and Reaction with Acetone

This protocol outlines a hypothetical procedure for the formation of a Grignard reagent in this compound and its subsequent reaction with a ketone.

Materials:

-

Magnesium turnings

-

Iodine crystal

-

Bromobenzene

-

This compound (anhydrous)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Experimental Procedure:

-

Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

-

Add magnesium turnings (1.2 eq.) and a small crystal of iodine to the flask.

-

Gently heat the flask with a heat gun under a flow of nitrogen until the iodine sublimes.

-

Allow the flask to cool to room temperature and add anhydrous this compound (50 mL).

-

Dissolve bromobenzene (1.0 eq.) in anhydrous this compound (20 mL) and add it to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium suspension and observe for the initiation of the reaction (disappearance of iodine color, bubbling). If the reaction does not start, gently warm the flask.

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at 60-70 °C for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Dissolve anhydrous acetone (1.0 eq.) in anhydrous this compound (10 mL) and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-phenyl-2-propanol by distillation or column chromatography.

References

Application Notes and Protocols: Dibutyl Sulfide in Organosulfur Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl sulfide (DBS), a dialkyl sulfide, is a versatile and valuable reagent in the synthesis of a variety of organosulfur compounds. Its nucleophilic sulfur atom and its ability to be oxidized to different oxidation states make it a key building block for creating sulfoxides, sulfones, sulfonium salts, and other sulfur-containing moieties that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

I. Oxidation of this compound

The oxidation of this compound to its corresponding sulfoxide (dibutyl sulfoxide, DBSO) and sulfone is a fundamental transformation in organosulfur chemistry. Control over the oxidation state is crucial, and various methods have been developed to achieve high selectivity for either the sulfoxide or the sulfone.

A. Selective Oxidation to Dibutyl Sulfoxide (DBSO)

Dibutyl sulfoxide is a valuable intermediate and is also used as a polar aprotic solvent. The selective oxidation of this compound to the sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone.

Experimental Protocol 1: Oxidation with Hydrogen Peroxide in Acetic Acid [1]

This protocol describes a metal-free, environmentally friendly method for the selective oxidation of sulfides to sulfoxides.

-

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

-

4 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of this compound (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully neutralize the resulting solution with 4 M aqueous NaOH.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the pure dibutyl sulfoxide.

-

Quantitative Data:

| Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 30% H₂O₂ | Glacial Acetic Acid | Room Temp. | 2 | 95 | [1] |

B. Oxidation to Dibutyl Sulfone

For the synthesis of dibutyl sulfone, stronger oxidizing conditions or the use of catalysts are typically required to ensure complete oxidation of both the sulfide and the intermediate sulfoxide.

Experimental Protocol 2: Tungsten-Catalyzed Oxidation with Hydrogen Peroxide

This method utilizes a tungsten catalyst for the efficient and clean oxidation of sulfides to sulfones.

-

Materials:

-

This compound

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium tungstate (Na₂WO₄)

-

Phase-transfer catalyst (e.g., Aliquat 336)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol), sodium tungstate (0.2 mmol), and a phase-transfer catalyst (0.2 mmol) in dichloromethane (20 mL).

-

To the stirred mixture, add 30% hydrogen peroxide (25 mmol) dropwise.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction to room temperature and add water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate under reduced pressure to afford dibutyl sulfone.

-

Quantitative Data:

| Substrate | Oxidant | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| This compound | 30% H₂O₂ | Na₂WO₄ | Dichloromethane | Reflux | 4 | >95 | [2] |

II. Synthesis of Sulfonium Salts

This compound can act as a nucleophile, reacting with alkyl halides to form trialkylsulfonium salts. These salts are useful as alkylating agents, precursors to sulfur ylides, and in various other synthetic applications.

Experimental Protocol 3: General Synthesis of Trialkylsulfonium Salts

This protocol outlines a general method for the S-alkylation of dialkyl sulfides.

-

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Acetonitrile

-

Silver trifluoromethanesulfonate (AgOTf) - optional, for less reactive halides

-

Celite

-

Hexane

-

-

Procedure:

-

Dissolve this compound (1 equiv) in acetonitrile.

-

Add the alkyl halide (1.1 equiv). For less reactive halides, silver trifluoromethanesulfonate (1 equiv) can be added to facilitate the reaction.

-

Stir the mixture at room temperature for 16-24 hours.

-

If a silver salt was used, filter the mixture through a pad of Celite to remove the precipitated silver halide. Wash the Celite pad with acetonitrile.

-

Concentrate the filtrate.

-

To purify, partition the crude product between acetonitrile and hexane. The sulfonium salt will preferentially dissolve in the acetonitrile layer.

-

Separate the layers and wash the acetonitrile layer with hexane (2-3 times).

-

Concentrate the acetonitrile layer under reduced pressure to obtain the pure sulfonium salt.

-

Quantitative Data:

| Sulfide | Alkyl Halide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Dialkyl Sulfide (general) | Alkyl Iodide | Acetonitrile | Room Temp. | 16 | High | [3] |

| Dialkyl Sulfide (general) | Alkyl Bromide/AgOTf | Acetonitrile | Room Temp. | 16 | High | [3] |

III. This compound in C-S Cross-Coupling Reactions (General Protocol)

While specific protocols detailing the use of this compound as the sulfur source in C-S cross-coupling reactions are not abundant in the literature, general methods for the coupling of dialkyl sulfides with aryl halides can be adapted. These reactions typically involve a palladium catalyst and are a powerful tool for the formation of aryl alkyl sulfides.

Experimental Protocol 4: Palladium-Catalyzed C-S Cross-Coupling (General)

This protocol provides a general framework for the coupling of a dialkyl sulfide with an aryl bromide.

-

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(dba)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., NaOtBu)

-

Anhydrous toluene or dioxane

-

-

Procedure:

-

To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent, followed by the aryl bromide and this compound.

-

Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional solvent.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel.

-

IV. This compound as a Precursor to Sulfur Ylides (General Protocol)

Sulfur ylides are valuable reagents for the synthesis of epoxides and cyclopropanes from carbonyl compounds. They are typically generated in situ from the corresponding sulfonium salt.

Experimental Protocol 5: Generation and Reaction of a Sulfur Ylide (General)

This protocol describes the formation of a sulfur ylide from a sulfonium salt derived from this compound and its subsequent reaction with a carbonyl compound.

-